3-Amino-1-(4-octylphenyl)butane-1,4-diol
Description
Properties
Molecular Formula |
C₁₈H₃₁NO₂ |
|---|---|
Molecular Weight |
293.44 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 1 4 Octylphenyl Butane 1,4 Diol and Analogues
Historical and Current Approaches to Substituted Amino Diol Synthesis
The synthesis of amino diols has evolved significantly over the years. Historically, many methods relied on classical reactions and resolutions to achieve the desired stereochemistry. Modern approaches, however, increasingly utilize asymmetric catalysis and enzymatic transformations to enhance efficiency and stereocontrol.
Substituted 2-amino-1,3-diols, which are structurally related to the target molecule, have been a major focus, largely due to their presence in sphingolipid analogues like the immunosuppressive agent Fingolimod (FTY720). beilstein-journals.orgnih.gov The synthesis of these compounds often involves two primary strategies: the stereoselective introduction of amino and hydroxyl groups onto a pre-existing carbon skeleton, or the formation of a key carbon-carbon bond between two chiral fragments. beilstein-journals.org Early syntheses often employed malonic ester chemistry, for instance, the alkylation of diethyl 2-acetamidomalonate. researchgate.net
Contemporary methods offer a wider array of options. These include:
Asymmetric Hydroamination: Copper-catalyzed hydroamination of unprotected allylic alcohols has been developed for the asymmetric synthesis of γ-amino alcohols, which are precursors to amino diols. nih.govacs.org
Enzymatic Cascades: Dual-enzyme cascades and three-component enzymatic syntheses using imine reductases (IREDs) and aldolases have been proposed for the highly chemo- and stereoselective synthesis of amino diols. researchgate.netacs.org
Aminohydroxylation: Stereoselective aminohydroxylation of allylic carbamates, often catalyzed by osmium compounds, provides a direct route to the amino diol moiety. beilstein-journals.org
Biocatalysis: Biosynthetic routes starting from amino acids have been developed to produce a variety of diols, demonstrating the potential of combining metabolic engineering with synthetic biology. nih.govpnas.org
These modern techniques provide more direct, selective, and often more sustainable routes to complex amino diols compared to older, multi-step classical methods.
Retrosynthetic Analysis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For this compound, the analysis suggests several key disconnections.
A primary disconnection can be made at the C1-C2 bond of the butane (B89635) chain, separating the aromatic 4-octylphenyl moiety from the C4 amino diol fragment. This leads to a 4-octylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a protected 3-aminobutane-1,4-diol derivative or a suitable electrophile.
Alternatively, a more convergent approach, inspired by the synthesis of Fingolimod analogues, involves disconnecting the C-C bond between the phenyl ring and the butanediol (B1596017) backbone. researchgate.net This suggests two key fragments: a side-chain precursor, such as a (4-octylphenyl)acetylenic or vinylic species, and a functionalized butane-derived fragment.
A further disconnection focuses on the functional groups. The amino group at C3 can be installed via the reduction of an azide (B81097) or a nitro group, or through the reductive amination of a corresponding ketone. nih.gov This retrosynthetic view (Figure 1) allows for a modular approach where the aromatic and amino diol portions can be synthesized separately and then combined.
Figure 1: Simplified Retrosynthetic Pathway for this compound
graph TD
A["this compound"] -->|C-N Disconnection| B["3-Azido- or 3-Nitro-1-(4-octylphenyl)butane-1,4-diol"];
B --> |C-C Disconnection| C["4-Octylphenyl Bromide/Boronic Acid + C4 Electrophile"];
B --> |Functional Group Interconversion| D["1-(4-Octylphenyl)-3-oxobutane-1,4-diol"];
D --> |C-C Disconnection| E["4-Octylbenzoyl derivative + C3 Acetaldehyde equivalent"];
Key Reaction Pathways for Carbon-Carbon Bond Formation
Constructing the carbon skeleton, particularly attaching the 4-octylphenyl group to the butane chain, is a critical phase of the synthesis.
The introduction of the 4-octylphenyl group can be accomplished through several established methods. A common and industrially scalable approach is the Friedel-Crafts acylation. nih.govd-nb.info In this method, a benzene (B151609) derivative is acylated with an octanoyl halide (like octanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-octylphenyl)ethan-1-one. The resulting ketone can then be reduced to the corresponding alkyl chain.
Alternatively, for syntheses starting with n-octylbenzene, a Friedel-Crafts acylation can be performed with a C3 electrophile, such as 3-bromopropanoyl chloride, to directly form a precursor like 3-bromo-1-(4-octylphenyl)propan-1-one. nih.gov This intermediate is then ready for further elaboration into the butanediol backbone.
Modern cross-coupling reactions also provide a powerful alternative. For example, a Suzuki coupling between a boronic acid derivative of the butanediol backbone and 4-octylphenyl bromide (or vice versa) could be employed. d-nb.info
Table 1: Comparison of Alkylation Strategies for Aryl Ketone Synthesis
| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | n-Octylbenzene, 3-Bromopropanoyl chloride | AlCl₃ | 0°C to reflux in hexane | Scalable, uses bulk chemicals nih.gov | Stoichiometric catalyst, potential for side reactions |
| Suzuki Coupling | 4-Octylphenylboronic acid, Vinyl acetate (B1210297) derivative | Pd(OAc)₂ / Ligand | Anhydrous solvent, inert atmosphere | High functional group tolerance, mild conditions | Cost of palladium catalyst and boronic acids |
| Iron-Catalyzed Cross-Coupling | Aryl Grignard reagent, Alkyl halide | FeCl₃ | THF/NMP solvent | Inexpensive catalyst, effective for alkyl-aryl coupling | Requires specific solvent mixtures, sensitive reagents |
Achieving the desired stereochemistry in the diol backbone is crucial. When building the carbon chain through alkylation, stereoselectivity can be introduced using several techniques. If a ketone intermediate, such as 1-(4-octylphenyl)-3-oxobutane-1,4-diol, is formed, its subsequent reduction can be controlled. Diastereoselective reduction of the ketone can be influenced by the existing stereocenter at C1 (if present and chiral) or by using chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands.
Another advanced strategy involves the asymmetric alkylation of an enolate. For instance, a chiral auxiliary attached to a precursor molecule can direct the approach of an electrophile (like a 4-octylphenylmethyl halide) to one face of the molecule, thereby setting the stereochemistry.
Nickel-catalyzed reductive couplings of aldehydes with dienol ethers have emerged as a method to produce syn- or anti-1,2-diols with high stereoselectivity, offering a potential route to fragments of the target molecule. acs.org Similarly, allylboration reactions are powerful tools for the stereocontrolled synthesis of homoallylic alcohols, which can be further functionalized into 1,4-diols. rsc.orgresearchgate.net
Introduction and Functionalization of the Amino and Hydroxyl Groups
The final stages of the synthesis involve installing the key functional groups—the amino group at the C3 position and the hydroxyl groups at C1 and C4.
Introducing the amino group onto a pre-existing 1,4-diol or a precursor like a hydroxyketone is a key transformation. Several methods are available:
Reductive Amination: If a 3-keto-1,4-diol intermediate is synthesized, it can undergo reductive amination. This involves reacting the ketone with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the amine directly. acs.org
Nucleophilic Substitution: A common strategy involves converting one of the hydroxyl groups of a triol precursor into a good leaving group, such as a tosylate or mesylate. This activated center can then undergo nucleophilic substitution with an amine source, like sodium azide. The resulting azide is then reduced to the primary amine, typically via catalytic hydrogenation (e.g., H₂/Pd-C) or with a reagent like triphenylphosphine (B44618) (Staudinger reaction). nih.gov
From a Nitro Group: The Henry reaction (nitroaldol reaction) can be used to construct the carbon skeleton while simultaneously introducing a nitro group. nih.gov For example, reacting an aldehyde with a nitroalkane can form a nitro-alcohol. This nitro group can then be reduced to a primary amine in a later step using catalytic hydrogenation. A double Henry reaction with formaldehyde (B43269) on a nitro-precursor has been used in the synthesis of Fingolimod. nih.govd-nb.info
Table 2: Common Amination Methods for Hydroxy-Scaffolds
| Method | Intermediate | Key Reagents | Product | Key Features |
|---|---|---|---|---|
| Reductive Amination | Keto-diol | NH₃, NaBH₃CN or H₂/Catalyst | Amino-diol | Direct conversion of ketone to amine acs.org |
| Azide Substitution/Reduction | Tosylated diol | NaN₃, then H₂/Pd-C | Amino-diol | Reliable, high-yielding, avoids over-alkylation nih.gov |
| Nitro Group Reduction | Nitro-diol | H₂, Pd/C or PtO₂ | Amino-diol | Nitro group introduced early via Henry reaction nih.gov |
Selective Reduction Strategies for Hydroxyl Group Generation
The generation of hydroxyl groups, particularly in a diol structure, often involves the reduction of a corresponding carbonyl functional group (a ketone or an ester). In a molecule with pre-existing sensitive groups, such as an amine or another hydroxyl group, this reduction must be highly selective to avoid unwanted side reactions.
A primary challenge is achieving the desired stereochemistry at the newly formed chiral center. Chelate-controlled reduction is a powerful strategy to address this. koreascience.kr In this approach, a nearby functional group, such as an existing α-hydroxyl or a protected amino group, coordinates with the reducing agent. This coordination directs the delivery of the hydride to a specific face of the carbonyl, resulting in a high degree of stereoselectivity. koreascience.kr For instance, the synthesis of a triply stereogenic amino diol, a core unit in certain enzyme inhibitors, successfully employed a chelate-controlled regioselective reduction of an ester group to generate one of the hydroxyl groups. koreascience.kr
Biosynthetic routes offer an alternative, highly selective method for hydroxyl group formation. nih.gov These routes can involve a combination of oxidation and reduction pathways, where enzymes govern the precise position and stereochemistry of the hydroxyl groups. nih.gov While the direct formation of a hydroxyl group from a carboxyl group via reduction can be thermodynamically favorable, it often proceeds with high stereocontrol due to the specific nature of the enzymes involved. nih.gov
Table 1: Representative Selective Reduction Strategies for Generating Hydroxyl Groups
| Substrate Type | Reagent/Catalyst | Key Feature | Expected Outcome |
| α-Hydroxy Ketone | Zinc Borohydride (Zn(BH₄)₂) | Chelation control by α-hydroxyl group | High diastereoselectivity for the syn-diol |
| β-Amino Ketone (with N-protection) | Sodium Borohydride (NaBH₄) with CeCl₃ (Luche reduction) | Chemoselective reduction of ketone in the presence of other reducible groups | Selective formation of the secondary alcohol |
| Ester (adjacent to a chiral center) | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reduction | Formation of a primary alcohol |
| Keto-acid (biosynthetic) | Aldehyde Reductase (enzyme) | High stereoselectivity and position control | Specific stereoisomer of the target diol nih.gov |
Protecting Group Chemistry in Multi-functionalized Synthesis
In the synthesis of polyfunctional molecules like this compound, protecting groups are indispensable tools. nih.gov They function as temporary modifications of a functional group to block its inherent reactivity while chemical transformations are performed elsewhere in the molecule. youtube.comresearchgate.net This strategy, often described as a "protect-react-deprotect" sequence, facilitates chemoselectivity, preventing undesired reactions at the protected site. youtube.com
For a molecule containing both amine (-NH₂) and hydroxyl (-OH) groups, a careful selection of protecting groups is crucial. The amine is typically nucleophilic and basic, while the hydroxyl groups can be acidic and nucleophilic. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonamides like p-toluenesulfonyl (Tosyl). nih.govyoutube.com The Boc group, for example, is stable to many reaction conditions but is easily removed with acid. youtube.com Hydroxyl groups are frequently protected as ethers, such as benzyl (B1604629) (Bn) ethers, or as silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS) ether. youtube.com
An advanced strategy known as "orthogonal protection" involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For example, a Boc-protected amine (acid-labile) and a benzyl-protected alcohol (removable by hydrogenolysis) can be selectively deprotected at different stages of a synthesis, allowing for precise, stepwise modifications. youtube.comorganic-chemistry.org
Table 2: Common Protecting Groups for Amine and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Key Deprotection Conditions |
| Amine (-NH₂) | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) youtube.com |
| Amine (-NH₂) | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) youtube.com |
| Amine (-NH₂) | p-Toluenesulfonyl | Ts (Tosyl) | Tosyl chloride (TsCl) | Harsh reductive or acidic conditions nih.gov |
| Hydroxyl (-OH) | Benzyl ether | Bn | Benzyl bromide (BnBr) with base | Catalytic hydrogenolysis (H₂, Pd/C) youtube.com |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl ether | TBDMS | TBDMS chloride with base (e.g., imidazole) | Fluoride ion source (e.g., TBAF) youtube.com |
| 1,2- or 1,3-Diol | Acetonide | - | Acetone with acid catalyst | Aqueous acid organic-chemistry.org |
Optimization of Reaction Conditions and Yields
For a key step in the synthesis of a this compound analogue, such as the addition of an organometallic reagent to a carbonyl compound, a screening process is typically employed. For example, different solvents might be tested to improve reagent solubility and reaction rates; polar aprotic solvents like THF or ether are common for Grignard reactions, while other solvents like ethanol (B145695) or acetonitrile (B52724) might be optimal for other transformations. researchgate.netscielo.br The amount of catalyst can also be fine-tuned; using the minimum effective amount reduces cost and waste. researchgate.net Reaction time and temperature are also optimized to ensure the reaction proceeds to completion without causing decomposition of the product or starting materials. scielo.br
Table 3: Hypothetical Optimization of a Grignard Reaction for an Analogue Synthesis
Reaction: Aryl-aldehyde + Alkyl-MgBr → Secondary Alcohol
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Grignard Reagent | Yield (%) |
| 1 | Diethyl Ether | 0 to RT | 2 | 1.2 | 65 |
| 2 | Tetrahydrofuran (THF) | 0 to RT | 2 | 1.2 | 78 |
| 3 | Dichloromethane (B109758) (DCM) | 0 to RT | 2 | 1.2 | 30 |
| 4 | Tetrahydrofuran (THF) | -78 to RT | 2 | 1.2 | 75 |
| 5 | Tetrahydrofuran (THF) | 0 to RT | 4 | 1.2 | 81 |
| 6 | Tetrahydrofuran (THF) | 0 to RT | 2 | 1.5 | 85 |
| 7 | Tetrahydrofuran (THF) | 0 to RT | 2 | 2.0 | 84 (side products noted) |
This table is a representative example illustrating the optimization process.
Novel Synthetic Routes and Green Chemistry Considerations
Modern organic synthesis increasingly emphasizes the development of novel, efficient, and environmentally benign methodologies. nih.gov This involves designing synthetic pathways that are shorter, generate less waste, and use safer materials.
Novel Synthetic Routes Research is ongoing to develop new reactions and strategies that can construct complex molecules more directly. One area of progress is the development of syntheses that proceed without the use of protecting groups, which significantly shortens the synthetic sequence by eliminating protection and deprotection steps. nih.gov Another approach is the use of one-pot reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates. rsc.org For example, a one-pot synthesis of 1,3-butanediol (B41344) from a biomass-derived starting material has been reported, showcasing a more streamlined process. rsc.org Computational tools are also being used to explore and identify new, low-energy reaction pathways for the synthesis of complex organic molecules, including amino acids and their derivatives. nih.gov
Green Chemistry Considerations The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov A key metric is the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product; a lower PMI indicates a greener process. unibo.it
Key green chemistry strategies applicable to the synthesis of this compound include:
Solvent Selection: Replacing hazardous solvents like benzene and dichloromethane with greener alternatives such as acetonitrile or 2-methyl-THF. scielo.brunibo.it
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction and generate more waste. researchgate.net
Renewable Feedstocks: Exploring starting materials derived from biomass rather than petrochemical sources. rsc.org
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Approach | Green Chemistry Approach |
| Solvents | Dichloromethane, Chloroform, Benzene | Acetonitrile, Ethanol, Water, 2-MeTHF scielo.brunibo.it |
| Reagents | Stoichiometric amounts of reagents | Catalytic amounts of reagents (e.g., metal catalysts, enzymes) researchgate.net |
| Synthetic Strategy | Multi-step with protection/deprotection | One-pot synthesis, protecting-group-free synthesis nih.govrsc.org |
| Waste | High E-Factor and PMI | Minimized waste, improved atom economy nih.govunibo.it |
| Feedstocks | Petroleum-based | Biomass-derived rsc.org |
Stereochemical Considerations and Conformational Analysis of 3 Amino 1 4 Octylphenyl Butane 1,4 Diol
Chiral Centers and Potential Stereoisomers of 3-Amino-1-(4-octylphenyl)butane-1,4-diol
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C-1 and C-3 positions of the butane-1,4-diol backbone.
C-1: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (H), the 4-octylphenyl group, and the rest of the butane (B89635) chain.
C-3: This carbon is attached to an amino group (-NH2), a hydrogen atom (H), a hydroxymethyl group (-CH2OH), and the rest of the butane chain.
The presence of two chiral centers means that the molecule can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are (1R, 3R) and (1S, 3S), and (1R, 3S) and (1S, 3R).
| Stereoisomer | Configuration at C-1 | Configuration at C-3 | Relationship |
|---|---|---|---|
| (1R, 3R) | R | R | Enantiomers |
| (1S, 3S) | S | S | |
| (1R, 3S) | R | S | Enantiomers |
| (1S, 3R) | S | R |
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound requires carefully designed diastereoselective and enantioselective strategies. Drawing inspiration from the synthesis of Fingolimod and other amino diols, several approaches can be considered. nih.govnih.govresearchgate.netbeilstein-journals.orgacs.org
Diastereoselective Synthesis:
A key strategy for achieving diastereoselectivity involves the reduction of a ketone precursor. For instance, the synthesis could proceed through a key intermediate like 3-amino-1-hydroxy-1-(4-octylphenyl)butan-4-one. The diastereoselective reduction of the ketone at C-1 would be influenced by the existing stereocenter at C-3. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. For example, chelation-controlled reductions can provide high diastereoselectivity by directing the hydride delivery from a specific face of the carbonyl group.
Another approach involves the use of chiral auxiliaries. An asymmetric variant of a three-component Mannich condensation reaction involving boranes, diazo compounds, and acyl imines has been shown to produce anti-β-amino carbonyl compounds with high diastereoselectivity. nih.gov This methodology could be adapted to construct the amino diol backbone.
Enantioselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer. This can be achieved through several methods:
Chiral Catalysis: The use of chiral catalysts in reactions such as asymmetric hydrogenation, asymmetric epoxidation, or asymmetric aminohydroxylation can introduce chirality with high enantiomeric excess (ee). For example, the synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process. beilstein-journals.org
Enzymatic Reactions: Biocatalysis offers a powerful tool for enantioselective synthesis. Enzymes like aldolases and imine reductases can be used in a three-component system to produce amino diols with high stereoselectivity. nih.govresearchgate.net
Resolution of Racemates: If a racemic or diastereomeric mixture is synthesized, it can be resolved into its constituent enantiomers. This is discussed in more detail in section 3.5.
Conformational Landscape of the Butane-1,4-diol Backbone
The flexible single bonds in the butane-1,4-diol backbone of this compound allow for a variety of conformations, which are interconverted by rotation around the C-C bonds. The relative stability of these conformers is determined by a balance of steric and electronic effects.
Rotational Barriers and Preferred Conformations
The rotation around the central C2-C3 bond in butane is a classic example of conformational analysis, with the anti and gauche conformations being the most stable staggered forms. quimicaorganica.org For butane-1,4-diol, the presence of hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences and rotational barriers. acs.org
Computational studies on butane-1,4-diol have identified numerous conformers, with those allowing for intramolecular hydrogen bonding between the two hydroxyl groups being particularly stable. acs.org The rotational barriers between different conformers are influenced by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). For unsubstituted butane, the barrier to rotation from the most stable anti conformation to the least stable eclipsed conformation is approximately 5 kcal/mol. quimicaorganica.org
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Anti | 180° | 0 | Most stable, minimized steric strain |
| Gauche | 60°/300° | ~0.9 | Some steric strain between methyl groups |
| Eclipsed (H, H) | 120°/240° | ~3.6 | Torsional strain |
| Syn (fully eclipsed) | 0° | ~5.0 | Maximum torsional and steric strain |
Note: The values in this table are for unsubstituted butane and serve as a general reference.
Influence of Substituents on Conformational Preferences
The substituents on the butane-1,4-diol backbone of the target molecule—the amino group, the hydroxyl groups, and the bulky 4-octylphenyl group—have a profound impact on the conformational landscape.
Amino and Hydroxyl Groups: The presence of these groups allows for the formation of a network of intramolecular hydrogen bonds. These interactions can stabilize certain gauche conformations, potentially making them more favorable than the anti conformation that is typically preferred in simple alkanes. This has been observed in other substituted diols where hydrogen bonding plays a significant role in determining the most stable conformer. youtube.com
4-Octylphenyl Group: This large, non-polar substituent introduces significant steric bulk. It will preferentially occupy an equatorial-like position in the most stable conformations to minimize steric hindrance with the rest of the molecule. The rotation around the C1-C(phenyl) bond will also have its own energy profile, influenced by the interactions between the ortho-hydrogens of the phenyl ring and the substituents on the butane backbone.
Atropisomerism and Hindered Rotation in Phenyl-Substituted Diols
Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. youtube.compearson.comwikipedia.org This phenomenon is most commonly observed in biaryl systems with bulky ortho-substituents, but can also occur in other systems where steric hindrance creates a high enough energy barrier to rotation. slideshare.netnih.gov
In the case of this compound, the single bond connecting the chiral center at C-1 to the 4-octylphenyl ring is a potential axis of hindered rotation. The presence of the hydroxyl group and the rest of the chiral butane-diol chain adjacent to the phenyl ring could, in principle, create a barrier to free rotation. However, for atropisomerism to be observable and for individual atropisomers to be isolated at room temperature, the rotational barrier must be sufficiently high (typically > 20-22 kcal/mol).
While there are no specific studies on atropisomerism in this particular molecule, it is unlikely to exhibit stable atropisomers at room temperature. The substituents on the phenyl ring are in the para position, meaning there are no bulky groups in the ortho positions to significantly hinder rotation around the C-C bond. The rotational barrier is therefore expected to be relatively low, allowing for rapid interconversion between different rotational conformers.
Separation and Resolution Techniques for Stereoisomers
The separation of the different stereoisomers of this compound is a critical step in obtaining enantiomerically pure compounds for biological evaluation. Several techniques can be employed for this purpose.
Chromatographic Methods: Chiral chromatography is a powerful technique for separating enantiomers. This can be done using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. For amino diols, derivatization to form diastereomeric esters or amides can also facilitate separation on a non-chiral stationary phase. researchgate.net
Crystallization: Diastereomers have different physical properties, including solubility. This difference can be exploited for their separation by fractional crystallization. If the compound is synthesized as a mixture of diastereomers, it may be possible to selectively crystallize one diastereomer from a suitable solvent.
Resolution via Diastereomeric Salt Formation: Since the target molecule contains a basic amino group, it can be reacted with a chiral acid to form a pair of diastereomeric salts. psu.eduyoutube.com These salts, having different solubilities, can then be separated by crystallization. Subsequent treatment of the separated salts with a base will regenerate the individual enantiomers of the amino diol. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. google.com
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers.
| Technique | Principle | Applicability to this compound |
|---|---|---|
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Directly applicable or after derivatization. |
| Fractional Crystallization | Different solubilities of diastereomers. | Applicable if a diastereomeric mixture is produced. |
| Diastereomeric Salt Formation | Formation of separable salts with a chiral resolving agent. | Highly applicable due to the presence of a basic amino group. psu.edu |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Potentially applicable using enzymes like lipases or proteases. |
Chemical Reactivity and Derivatization of 3 Amino 1 4 Octylphenyl Butane 1,4 Diol
Reactivity of Hydroxyl Functional Groups
The structure of 3-Amino-1-(4-octylphenyl)butane-1,4-diol contains both a primary and a secondary alcohol. These hydroxyl groups are significant sites for chemical modification, allowing for a range of transformations.
Esterification and Etherification Reactions
Esterification: The hydroxyl groups can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This reaction is typically catalyzed by an acid or a coupling agent. The primary alcohol is generally more reactive than the secondary alcohol due to less steric hindrance, allowing for selective mono-esterification under controlled conditions. researchgate.netorganic-chemistry.org For instance, reaction with one equivalent of a fatty acid chloride in the presence of a non-nucleophilic base at low temperatures would likely yield the primary ester as the major product. Complete esterification of both hydroxyl groups would require harsher conditions, such as an excess of the acylating agent and higher temperatures. The selective esterification of amino alcohols is a known synthetic challenge, as the more nucleophilic amine can compete with the alcohol. acs.orgtandfonline.com However, by protonating the amine to form its ammonium (B1175870) salt, the hydroxyl group can be selectively acylated. tandfonline.com
Etherification: The hydroxyl groups can also be converted to ethers via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Similar to esterification, the primary alcohol is more readily etherified than the secondary alcohol. organic-chemistry.org Intramolecular etherification to form a cyclic ether (a substituted tetrahydrofuran) could also be envisioned under appropriate conditions, such as treatment with an acid catalyst. rsc.org
Illustrative Data for Hydroxyl Group Reactivity:
| Reaction Type | Reagent | Expected Major Product |
| Monoesterification | 1 eq. Acetyl Chloride, Pyridine, 0 °C | 4-Hydroxy-3-amino-1-(4-octylphenyl)butyl acetate (B1210297) |
| Diesterification | Excess Acetic Anhydride (B1165640), DMAP | 3-Amino-1-(4-octylphenyl)butane-1,4-diyl diacetate |
| Monoetherification | 1 eq. Sodium Hydride, then 1 eq. Methyl Iodide | 3-Amino-4-methoxy-1-(4-octylphenyl)butan-1-ol |
Oxidation and Reduction Transformations
Oxidation: The primary and secondary alcohols in this compound can be oxidized to various products depending on the reagent used. wikipedia.org The secondary alcohol can be oxidized to a ketone. libretexts.orgrutgers.edu The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. libretexts.orgrutgers.edu Selective oxidation of the primary alcohol to an aldehyde can be achieved using milder reagents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the carboxylic acid. rutgers.edu The oxidation of amino diols can be complex, but methods for the selective oxidation of the primary hydroxyl group to a carboxylic acid in the presence of an amino and a secondary hydroxyl group have been developed, for instance using TEMPO-mediated oxidation. qualitas1998.net
Reduction: The hydroxyl groups are generally not reducible. However, they can be converted into better leaving groups (e.g., tosylates or mesylates) and then be subjected to reductive cleavage, although this is a multi-step process.
Illustrative Data for Oxidation of Hydroxyl Groups:
Reactivity of the Amino Functional Group
The primary amino group in this compound is a key site for derivatization, offering a pathway to a wide range of nitrogen-containing compounds.
Amidation and Alkylation Reactions
Amidation: The primary amine can readily react with carboxylic acids and their derivatives (acyl chlorides, anhydrides) to form amides. acs.orgnih.gov This reaction is one of the most common transformations of primary amines. In the presence of the hydroxyl groups, chemoselective N-acylation can be achieved due to the higher nucleophilicity of the amine compared to the alcohols. acs.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates amide bond formation directly from a carboxylic acid. acs.org
Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. chinesechemsoc.orgosti.gov This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts with excess alkylating agent. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. mdpi.com Catalytic methods for the N-alkylation of amines with alcohols have also been developed, which would be an interesting transformation for this molecule, potentially leading to oligomerization or cyclization. acs.orgacs.org
Illustrative Data for Amino Group Reactivity:
| Reaction Type | Reagent | Expected Major Product |
| Amidation | Acetic Anhydride | N-(1,4-Dihydroxy-1-(4-octylphenyl)butan-3-yl)acetamide |
| Alkylation | 1 eq. Methyl Iodide, K₂CO₃ | 1,4-Dihydroxy-N-methyl-1-(4-octylphenyl)butan-3-amine |
| Reductive Amination | Acetone, NaBH₃CN | 1,4-Dihydroxy-N-isopropyl-1-(4-octylphenyl)butan-3-amine |
Salt Formation and Complexation
Salt Formation: As a primary amine, the nitrogen atom is basic and will react with acids to form ammonium salts. nih.govacs.orgelsevierpure.comnih.govacs.org This is a straightforward acid-base reaction. The formation of a salt can be useful for purification or for altering the solubility of the compound. For example, reaction with hydrochloric acid would yield this compound hydrochloride.
Complexation: The amino group, often in conjunction with the nearby hydroxyl groups, can act as a ligand to coordinate with metal ions, forming metal complexes. alfa-chemistry.comnih.govrsc.orgacs.org Amino alcohols are known to form stable complexes with a variety of transition metals, such as copper(II), where they can act as bidentate or tridentate ligands. alfa-chemistry.comrsc.org
Reactivity of the Aryl Moiety
The 4-octylphenyl group is an aromatic ring that can undergo electrophilic aromatic substitution reactions. uci.eduuomustansiriyah.edu.iqlibretexts.orglibretexts.orgwikipedia.org The octyl group is an alkyl group, which is an activating, ortho-, para-directing substituent. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the octyl group. Since the para position is already occupied by the butanediol (B1596017) chain, substitution will be directed to the two equivalent ortho positions (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring.
Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an alkyl or acyl group onto the ring. uomustansiriyah.edu.iq
The amino and hydroxyl groups in the side chain may need to be protected during these reactions to prevent side reactions, as they can also react with the electrophilic reagents.
Illustrative Data for Aryl Moiety Reactivity:
| Reaction Type | Reagent | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Amino-1-(3-nitro-4-octylphenyl)butane-1,4-diol |
| Bromination | Br₂, FeBr₃ | 3-Amino-1-(3-bromo-4-octylphenyl)butane-1,4-diol |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 3-Amino-1-(3-acetyl-4-octylphenyl)butane-1,4-diol |
Electrophilic Aromatic Substitution Patterns
The phenyl group of the molecule is a key site for modification via electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The benzene (B151609) ring is disubstituted at the 1 and 4 (para) positions with an octyl group and the aminobutanediol side chain. The octyl group is an alkyl group, which acts as an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org The aminobutanediol substituent, while containing electron-donating amino and hydroxyl groups, is sterically bulky and its electronic effect on the ring is complex.
Given that the para-position is occupied, any electrophilic attack will be directed to the ortho positions relative to the activating octyl group (positions 2, 6, 3, and 5, assuming the butanediol is at C1 and octyl at C4). The steric hindrance from the large aminobutanediol substituent may influence the regioselectivity of the substitution, potentially favoring the positions ortho to the octyl group. libretexts.org
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic ring. masterorganicchemistry.com These reactions typically require a catalyst, often a strong Lewis acid, to generate a potent electrophile. minia.edu.eg
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
| Halogenation | Br₂, FeBr₃ | 3-Amino-1-(2-bromo-4-octylphenyl)butane-1,4-diol |
| Nitration | HNO₃, H₂SO₄ | 3-Amino-1-(2-nitro-4-octylphenyl)butane-1,4-diol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Amino-1-(2-acetyl-4-octylphenyl)butane-1,4-diol |
| Sulfonation | Fuming H₂SO₄ | 2-(4-(1,4-dihydroxy-3-aminobutyl)phenyl)-5-octylbenzenesulfonic acid |
Note: The table presents the major predicted mono-substitution product. The functional groups on the side chain (amine and diol) may require protection to prevent side reactions under the acidic conditions of many SEAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Further Decoration
The introduction of a halide (e.g., bromine or iodine) or a triflate group onto the aromatic ring via electrophilic substitution opens the door to a wide array of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive "decoration" of the phenyl ring. sigmaaldrich.com
A general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of palladium catalysts, often featuring phosphine (B1218219) ligands, are used to facilitate these transformations under mild conditions. sigmaaldrich.comacs.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Derivatives
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Resulting Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Biaryl derivatives |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tolyl)₃ | Styrenyl derivatives |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Arylalkyne derivatives |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | N-Aryl amine derivatives |
| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(Amphos)₂Cl₂ | Aryl-alkyl derivatives |
This table assumes the starting material is a halogenated derivative of this compound.
These reactions allow for the systematic introduction of diverse chemical moieties, which is particularly useful for structure-activity relationship studies. For instance, Suzuki coupling can be used to introduce different aryl or heteroaryl groups, while Sonogashira coupling can install alkynyl fragments for further elaboration. libretexts.orgorganic-chemistry.org
Regioselectivity and Chemoselectivity in Multi-functional Transformations
The presence of three distinct nucleophilic functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl—makes regioselectivity and chemoselectivity paramount concerns in any transformation of the butanediol side chain. nih.gov Chemoselectivity refers to the preferential reaction of a reagent with one of several different functional groups. researchgate.net Regioselectivity is the preference for a reaction to occur at a specific position within a molecule. wikipedia.orgnumberanalytics.com
Generally, the primary amine is more nucleophilic than the hydroxyl groups, and the primary hydroxyl is more reactive and less sterically hindered than the secondary hydroxyl. nih.gov This inherent difference in reactivity can be exploited to achieve selective functionalization.
N-vs-O-Functionalization : In reactions like acylation or alkylation, the more nucleophilic amine is expected to react preferentially over the hydroxyl groups. Selective N-functionalization can often be achieved by careful choice of reagents and reaction conditions. Conversely, to achieve O-functionalization, the amine group typically requires a protecting group. nih.gov Metal-catalyzed reactions can also be used to direct selectivity; for example, copper-mediated catalysis often favors O-arylation, while palladium catalysts favor N-arylation. nih.gov
Primary vs. Secondary Hydroxyl : Differentiating between the primary and secondary hydroxyl groups is more challenging but can be achieved using sterically demanding reagents that react preferentially at the less hindered primary position. rsc.org Enzymatic catalysis is another powerful tool for achieving high regioselectivity in the modification of polyols. mdpi.com For instance, certain lipases can selectively acylate the primary hydroxyl group.
Table 3: Strategies for Selective Functionalization
| Target Functional Group | Reaction Type | Strategy |
| Primary Amine | Acylation | React with an acyl chloride or anhydride at low temperature; the amine's higher nucleophilicity drives the reaction. researchgate.net |
| Primary Hydroxyl | Silylation | Use of a bulky silylating agent (e.g., TBDMSCl) which preferentially reacts with the less sterically hindered primary -OH. |
| Primary Hydroxyl | Enzymatic Acylation | Employ a lipase (B570770) catalyst (e.g., Candida antarctica lipase B) with a vinyl acetate donor. |
| Secondary Hydroxyl | Oxidation | Protection of the primary amine and primary hydroxyl, followed by oxidation (e.g., using PCC or Swern oxidation). |
Synthesis of Advanced Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies
The synthetic handles detailed above provide a robust toolkit for generating a library of advanced derivatives and analogues for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically altering its chemical structure. mdpi.com
By combining the described reactions, analogues can be synthesized with modifications at three key regions of the molecule: the aromatic ring, the amino group, and the diol system.
Aromatic Ring Modification : Using the products of electrophilic substitution and subsequent palladium cross-coupling reactions, a wide variety of substituents can be introduced onto the phenyl ring. This allows for the exploration of how electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk on the aromatic core affect biological activity.
Diol Derivatization : The hydroxyl groups can be selectively acylated to form esters, etherified, or oxidized to ketones. The stereochemistry of the diol also presents an opportunity for creating diastereomeric analogues to investigate the impact of stereoisomerism on activity.
Table 4: Potential Modifications for SAR Studies
| Modification Site | Synthetic Strategy | Example Derivative Classes |
| Phenyl Ring (Position 2) | Suzuki Coupling | Introduction of various aryl and heteroaryl groups. |
| Phenyl Ring (Position 2) | Buchwald-Hartwig Amination | Introduction of substituted amine functionalities. |
| Amino Group (-NH₂) | Reductive Amination | Formation of secondary amines with diverse alkyl/aryl groups. |
| Amino Group (-NH₂) | Acylation | Synthesis of a library of amides with varying acyl chains. |
| Primary Hydroxyl (-CH₂OH) | Esterification | Formation of esters with different carboxylic acids. |
| Secondary Hydroxyl (-CHOH) | Oxidation (after protection) | Conversion to a ketone functionality. |
Through the systematic application of these synthetic strategies, a diverse library of analogues of this compound can be constructed. The evaluation of these compounds in biological assays would provide critical insights into the structural features required for a desired activity, paving the way for the rational design of more potent and selective agents.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Amino 1 4 Octylphenyl Butane 1,4 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the placement of protons, thereby confirming the connectivity and stereochemistry of 3-Amino-1-(4-octylphenyl)butane-1,4-diol.
1D NMR (¹H, ¹³C) for Connectivity and Environment
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts for this compound would be influenced by the aromatic ring and the electron-withdrawing effects of the hydroxyl and amino groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The presence of the aromatic ring, the aliphatic octyl chain, and the functionalized butane (B89635) backbone would result in a distinct set of signals.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 7.10 - 7.30 (m, 4H) | 128.0 - 142.0 |
| CH-OH (Benzylic) | ~4.80 (dd, 1H) | ~75.0 |
| CH-NH₂ | ~3.20 (m, 1H) | ~55.0 |
| CH₂-OH | ~3.60 (m, 2H) | ~65.0 |
| CH₂ (Butane) | 1.60 - 2.00 (m, 2H) | ~35.0 |
| CH₂ (Octyl) | 1.20 - 1.60 (m, 12H) | 22.0 - 35.0 |
| CH₃ (Octyl) | ~0.88 (t, 3H) | ~14.0 |
| OH, NH₂ | Broad, variable | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. m = multiplet, dd = doublet of doublets, t = triplet.
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the benzylic proton and the adjacent methylene (B1212753) protons of the butane chain, as well as between the aminomethine proton and its neighboring methylene and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic proton to the carbons of the phenyl ring, and from the protons of the octyl chain to the aromatic carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining the relative stereochemistry of the chiral centers at C1 and C3 of the butane backbone.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₈H₃₁NO₂.
| Ion | Calculated m/z |
| [M+H]⁺ | 294.2428 |
| [M+Na]⁺ | 316.2247 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z [M+H-18]⁺.
Loss of ammonia (B1221849) (NH₃): Resulting from the amino group, producing a fragment at m/z [M+H-17]⁺.
Cleavage of the octyl chain: Characteristic fragmentation of the alkyl chain would be observed.
Benzylic cleavage: Cleavage adjacent to the phenyl ring is a favored fragmentation pathway, which would help to confirm the position of the octylphenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |
| N-H (Amine) | 3300 - 3500 (Medium) | Stretching |
| C-H (Aromatic) | 3000 - 3100 (Sharp) | Stretching |
| C-H (Aliphatic) | 2850 - 3000 (Strong) | Stretching |
| C=C (Aromatic) | 1450 - 1600 (Medium) | Stretching |
| C-O (Alcohol) | 1000 - 1250 (Strong) | Stretching |
| N-H (Amine) | 1550 - 1650 (Medium) | Bending |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are fundamental for determining the absolute configuration of enantiomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is wavelength-dependent and provides a unique spectral fingerprint of a specific stereoisomer. A positive or negative Cotton effect at a particular wavelength can be correlated to the spatial arrangement of atoms and chromophores within the molecule.
For this compound, the phenyl chromophore is expected to be the primary contributor to the CD spectrum. The electronic transitions of the benzene (B151609) ring, when perturbed by the chiral centers in the butane-1,4-diol backbone, would give rise to characteristic Cotton effects. Theoretical calculations, often based on Time-Dependent Density Functional Theory (TD-DFT), are typically employed to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible stereoisomers, the absolute configuration can be assigned.
Hypothetical CD Spectral Data for a Stereoisomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 280 | 0 |
| 265 | +8.5 |
| 250 | 0 |
| 230 | -12.2 |
| 215 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Optical rotation is the measurement of the angle through which the plane of linearly polarized light is rotated when passing through a solution of a chiral compound. The magnitude and sign (+ or -) of the specific rotation are characteristic properties of a particular enantiomer. The specific rotation is typically measured at a single wavelength, most commonly the sodium D-line (589 nm).
The determination of the specific rotation for an enantiomer of this compound would provide a crucial piece of data for its characterization. This value, in conjunction with CD spectroscopy and other analytical data, aids in confirming the enantiomeric purity and assigning the absolute configuration of the molecule.
Hypothetical Optical Rotation Data for an Enantiomer of this compound
| Parameter | Value |
| Specific Rotation ([α]D) | +25.3° |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Methanol |
| Temperature | 25 °C |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
X-Ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers, can be generated. nih.govnih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would yield precise information on the conformation of the butane chain, the relative and absolute stereochemistry of the two chiral centers (at C1 and C3), and the packing of the molecules in the crystal lattice. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently determine the absolute configuration of the molecule in the crystal. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.56 |
| b (Å) | 5.87 |
| c (Å) | 28.45 |
| β (°) | 98.7 |
| Volume (ų) | 1742.3 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Studies on 3 Amino 1 4 Octylphenyl Butane 1,4 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of the molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-Amino-1-(4-octylphenyl)butane-1,4-diol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry.
This optimized geometry serves as the basis for predicting various spectroscopic properties. For instance, vibrational frequency calculations can predict the molecule's infrared (IR) spectrum, helping to identify characteristic functional group vibrations. Similarly, nuclear magnetic resonance (NMR) shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.
Interactive Data Table: Predicted Spectroscopic Data from DFT Calculations
Below is a representative table of predicted vibrational frequencies and NMR chemical shifts for key functional groups in this compound, as would be determined by DFT calculations.
| Parameter | Functional Group | Predicted Value | Experimental Correlation |
| IR Frequency | O-H Stretch (Diol) | ~3400-3550 cm⁻¹ | Broad absorption indicating hydrogen bonding. |
| IR Frequency | N-H Stretch (Amine) | ~3300-3400 cm⁻¹ | Sharp to medium absorption. |
| IR Frequency | C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Characteristic sharp peaks. |
| IR Frequency | C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | Strong, sharp absorptions from the octyl chain. |
| ¹H NMR Shift | Ar-H (Aromatic) | ~7.1-7.3 ppm | Protons on the phenyl ring. |
| ¹H NMR Shift | CH-OH (Carbinol) | ~4.5-5.0 ppm | Proton attached to the carbon bearing a hydroxyl group. |
| ¹H NMR Shift | CH-NH₂ (Amino) | ~3.0-3.5 ppm | Proton on the carbon adjacent to the amino group. |
| ¹³C NMR Shift | Ar-C (Aromatic) | ~125-145 ppm | Carbons within the phenyl ring. |
| ¹³C NMR Shift | C-OH (Carbinol) | ~65-75 ppm | Carbons bonded to hydroxyl groups. |
| ¹³C NMR Shift | C-NH₂ (Amino) | ~50-60 ppm | Carbon bonded to the amino group. |
Ab initio, or "from the beginning," methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for electronic energies and intermolecular interactions.
For this compound, these high-accuracy calculations are particularly useful for refining the energies of different conformers or for studying non-covalent interactions, such as intramolecular hydrogen bonds between the hydroxyl and amino groups, which play a critical role in determining the molecule's preferred shape.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Due to its flexible octyl chain and rotatable single bonds in the butane-diol backbone, this compound can adopt a vast number of different three-dimensional shapes, or conformations. Molecular mechanics and dynamics simulations are ideal for exploring this conformational landscape.
Molecular mechanics (MM) employs a simpler, classical physics-based model (a force field) to calculate the potential energy of a molecule as a function of its atomic coordinates. Energy minimization techniques are used to locate stable, low-energy conformations.
To explore the full range of possible conformations, methods like Monte Carlo (MC) or systematic conformational searches are performed. These simulations sample different torsional angles within the molecule to identify a set of stable conformers and rank them by their relative energies. For a molecule with the complexity of this compound, this analysis is crucial for understanding its behavior in different environments.
Molecular dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. A key application of MD is to study how a solvent, such as water, affects the molecule's conformation. The polar amino and diol groups are likely to form hydrogen bonds with water, while the nonpolar octylphenyl tail will be subject to hydrophobic effects.
MD simulations can reveal how the molecule folds in an aqueous environment, potentially sequestering the hydrophobic octyl chain while exposing the polar groups to the solvent. This provides a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone.
Interactive Data Table: Conformational States from Molecular Dynamics
This table illustrates hypothetical results from an MD simulation in a water solvent, showing distinct conformational families and their properties.
| Conformer ID | Description | Relative Energy (kcal/mol) | Key Intramolecular Interactions | Solvent Accessibility (Polar Groups) |
| Conf-1 | Extended | 0.0 (Reference) | Minimal; linear-like structure. | High |
| Conf-2 | Folded (Hydrophobic Collapse) | -2.5 | Octyl chain folds back towards the phenyl ring. | Medium |
| Conf-3 | H-Bonded (Intramolecular) | -1.8 | Hydrogen bond between -NH₂ and a distal -OH group. | Medium-High |
| Conf-4 | Compact Globule | -3.1 | Significant hydrophobic and van der Waals contacts. | Low |
Prediction of Spectroscopic Data (NMR, IR, CD) using Computational Models
Computational models are instrumental in predicting and interpreting various types of spectra. Beyond the DFT-based predictions of IR and NMR data mentioned earlier, more advanced techniques can be used. For chiral molecules like this compound, which has stereocenters, the prediction of its Circular Dichroism (CD) spectrum is particularly important.
Time-dependent DFT (TD-DFT) is often used to calculate the electronic transitions that give rise to UV-Visible and CD spectra. By simulating the CD spectrum, the absolute configuration of the chiral centers can be predicted by comparing the calculated spectrum to an experimental one. This computational approach provides a powerful, non-destructive method for stereochemical assignment.
Molecular Docking and Dynamics for Ligand-Target Interaction Prediction
Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific computational and theoretical studies, including molecular docking and dynamics simulations, for the compound This compound . While research exists for structurally related molecules, no direct data or predictive models for the ligand-target interactions of this specific compound could be located in the public domain.
The absence of such studies means that there are currently no published findings on its potential biological targets, binding affinities, or the molecular interactions that would govern its activity. Molecular docking and dynamics are powerful computational tools used to predict how a ligand, such as the compound , might bind to a protein's active site and the stability of this interaction over time. These methods are instrumental in drug discovery and development for elucidating mechanisms of action and guiding the design of more potent and selective molecules.
Given the strict focus on This compound , and the unavailability of relevant research, a detailed analysis as outlined in the requested sections cannot be provided at this time. Further experimental and computational research would be necessary to generate the data required for such a discussion.
In Vitro Biological Activity Studies of 3 Amino 1 4 Octylphenyl Butane 1,4 Diol at the Molecular and Cellular Level
Investigation of Molecular Targets and Pathways
No published studies were identified that investigate the specific molecular targets or biological pathways modulated by 3-Amino-1-(4-octylphenyl)butane-1,4-diol.
Cellular Assay Development for Specific Biological Events
There is no available information on the development of cellular assays specifically designed to measure the biological effects of this compound.
Effects on Quorum Sensing Systems in Model Organisms
No research data was found detailing the effects of this compound on quorum sensing systems in any model organisms.
Modulation of Cellular Signaling Pathways in Cell Lines
Information regarding the modulation of cellular signaling pathways in any cell line by this compound is not present in the available literature.
Biochemical Characterization of Enzymatic or Receptor Interactions
There are no public records of studies that biochemically characterize the interaction of this compound with specific enzymes or receptors.
Mechanistic Elucidation of Observed Biological Responses
As no biological responses have been documented, there has been no mechanistic elucidation for this compound.
Structure-Activity Relationships (SAR) in this compound Analogues
No SAR studies for analogues of this compound have been published.
Role of 3 Amino 1 4 Octylphenyl Butane 1,4 Diol As a Chemical Scaffold and Precursor
Use as a Building Block in Complex Organic Synthesis
While direct applications of 3-Amino-1-(4-octylphenyl)butane-1,4-diol as a standalone building block in diverse complex organic syntheses are not extensively documented in publicly available research, its implicit importance is evident from the numerous synthetic routes developed for fingolimod. In these syntheses, the core structure of this compound is assembled through multi-step processes, indicating its significance as the key structural motif.
The synthesis of fingolimod often commences with precursors such as n-octylbenzene or octanophenone. nih.gov A key strategic challenge in these syntheses is the stereoselective construction of the aminodiol functionality on the butane (B89635) chain attached to the 4-octylphenyl group. Various synthetic strategies have been employed to achieve this, including:
From Diethyl Acetamidomalonate: An early and common approach involves the alkylation of diethyl 2-acetamidomalonate with a suitable 4-octylphenethyl electrophile. Subsequent reduction of the malonate ester groups and hydrolysis of the acetamide furnishes the desired 2-amino-1,3-diol structure.
Henry Reaction: Some synthetic routes utilize a double Henry reaction (nitroaldol reaction) between a nitroalkane precursor and formaldehyde (B43269) to construct the 1,3-diol moiety. Subsequent reduction of the nitro group to an amine yields the final amino-diol structure. nih.gov
Asymmetric Synthesis: Chiral auxiliaries and asymmetric catalysts have been employed to control the stereochemistry of the amino and hydroxyl groups, which is crucial for the biological activity of fingolimod and its analogs.
These synthetic endeavors underscore the value of the this compound scaffold. Its constituent parts, the lipophilic tail and the polar amino-diol head, are essential for its biological function, making the efficient and stereocontrolled synthesis of this scaffold a primary focus of research in this area.
Table 1: Key Synthetic Intermediates in Fingolimod Synthesis Leading to the this compound Scaffold
| Precursor Molecule | Key Transformation(s) | Resulting Intermediate | Reference(s) |
| n-Octylbenzene | Friedel-Crafts acylation, reduction, Henry reaction | 2-nitro-2-(4-octylphenethyl)propane-1,3-diol | nih.gov |
| Diethyl 2-acetamidomalonate | Alkylation with 1-(2-bromoethyl)-4-octylbenzene | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | |
| 4-Octylbenzaldehyde | Wittig reaction, hydroboration-oxidation | 2-(4-octylphenyl)ethanol | ijacskros.com |
Applications in Material Science and Polymer Chemistry
Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in material science and polymer chemistry. The unique combination of a long alkyl chain, an aromatic ring, and polar functional groups (amine and diol) suggests potential for this molecule to be explored in areas such as:
Surfactants and Self-Assembling Systems: The amphiphilic nature of the molecule could lend itself to the formation of micelles, vesicles, or other self-assembled structures in solution, which are of interest for drug delivery and nanotechnology applications.
Monomers for Polymer Synthesis: The amino and diol functionalities could be utilized for polymerization reactions. For instance, the diol could be used to form polyesters or polyurethanes, while the amine group could be a site for polyamide formation or for initiating ring-opening polymerizations. The resulting polymers would possess a unique combination of hydrophobicity from the octylphenyl tail and hydrophilicity and potential for further functionalization from the polar head.
However, to date, no specific research has been published detailing the synthesis or characterization of polymers or materials derived directly from this compound.
Development of Chemical Probes for Biological Research
The this compound scaffold is the core of fingolimod, a modulator of sphingosine-1-phosphate (S1P) receptors. researchgate.net This biological activity makes the scaffold an attractive starting point for the development of chemical probes to study S1P receptor biology and related signaling pathways.
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. Modifications to the this compound scaffold can be made to introduce reporter groups, such as:
Fluorescent dyes: To visualize the localization and trafficking of S1P receptors.
Biotin tags: For affinity purification of receptor-protein complexes.
Photoaffinity labels: To covalently link to the receptor and identify binding sites.
Radiolabels: For use in positron emission tomography (PET) imaging to study receptor distribution and density in vivo.
While the development of such probes from the specific this compound molecule is not explicitly detailed in the literature, the general principle of using the core scaffold of a bioactive molecule to create chemical probes is a well-established strategy in chemical biology. The synthesis of various fingolimod analogs with modifications to the octyl chain, the phenyl ring, and the amino-diol headgroup demonstrates the chemical tractability of this scaffold for creating new molecules with tailored properties. mdpi.comnih.gov
Potential as a Precursor for Advanced Functional Materials
The structural features of this compound suggest its potential as a precursor for the synthesis of advanced functional materials. The term "advanced functional materials" refers to materials designed to have specific, controllable properties and functions.
The combination of the hydrophobic octylphenyl tail and the hydrophilic and reactive amino-diol headgroup could be exploited to create:
Liquid Crystals: The rod-like shape of the molecule, with its rigid aromatic core and flexible alkyl chain, is a common motif in liquid crystalline materials.
Functionalized Surfaces: The molecule could be grafted onto surfaces to modify their properties, for example, to create hydrophobic or biocompatible coatings.
Dendrimers and Branched Architectures: The amino and diol groups provide multiple points for the attachment of other molecules, allowing for the construction of complex, branched structures with potential applications in catalysis, drug delivery, and light harvesting.
As with its applications in polymer chemistry, the exploration of this compound as a precursor for advanced functional materials is an area that remains largely unexplored in the current scientific literature.
Chemical Biology Tools Derived from the this compound Scaffold
The this compound scaffold, being the core of the S1P receptor modulator fingolimod, is a valuable platform for the design and synthesis of chemical biology tools to investigate the roles of S1P signaling in health and disease.
The development of fingolimod analogs has been a key area of research, aiming to improve selectivity for different S1P receptor subtypes and to reduce off-target effects. nih.gov These structure-activity relationship (SAR) studies provide a wealth of information on how modifications to the this compound scaffold affect its biological activity.
Table 2: Examples of Structural Modifications to the this compound Scaffold and Their Impact on Biological Activity
| Modification Site | Example of Modification | Impact on Biological Activity | Reference(s) |
| Octyl Chain | Variation in chain length or introduction of unsaturation | Alters lipophilicity and receptor binding affinity | nih.gov |
| Phenyl Ring | Substitution with electron-withdrawing or -donating groups | Modulates electronic properties and receptor interactions | nih.gov |
| Amino-diol Headgroup | Phosphorylation of the primary hydroxyl group | Essential for S1P receptor agonism (prodrug activation) | nih.gov |
| Amino-diol Headgroup | Cyclization into a morpholine ring | Can increase selectivity for specific S1P receptor subtypes | mdpi.comnih.gov |
These studies demonstrate that the this compound scaffold is a versatile platform that can be chemically manipulated to create a range of molecules with diverse biological activities. These molecules can serve as valuable chemical biology tools to dissect the complexities of S1P signaling and to explore new therapeutic opportunities.
Conclusions and Future Research Directions
Summary of Current Research Findings on 3-Amino-1-(4-octylphenyl)butane-1,4-diol
Direct research on this compound is not extensively documented in publicly available scientific literature. However, the constituent parts of the molecule—an aminobutane-diol structure and a 4-octylphenyl group—are well-characterized in other chemical contexts. The long-chain alkylphenyl moiety is known for its hydrophobic nature, which can influence molecular aggregation and solubility. The amino alcohol functionality is a common feature in many biologically active compounds and provides sites for further chemical modification. Research on similar long-chain 2-amino alcohols has highlighted their potential as immunosuppressive, anti-inflammatory, and cytotoxic agents. researchgate.net The butane-1,4-diol scaffold is a versatile building block in polymer chemistry. The combination of these features in a single molecule suggests that this compound could exhibit interesting amphiphilic properties and biological activities, but specific experimental data remains to be published.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of this compound has not been explicitly described, presenting an open field for synthetic organic chemists. Plausible synthetic strategies can be inferred from related transformations.
One potential route could involve the asymmetric synthesis of a chiral amine from a prochiral ketone precursor. For instance, a multi-enzymatic cascade system has been successfully used for the synthesis of 3-amino-1-phenylbutane. researchgate.netmdpi.com A similar biocatalytic approach, starting from a suitably functionalized 4-(4-octylphenyl)-2-butanone, could offer a stereoselective route to the target compound.
Another approach could be the aminolysis of an epoxide. The synthesis of various amino alcohols has been achieved through the ring-opening of epoxides with amines. nih.gov A synthetic sequence could start with the epoxidation of a 1-(4-octylphenyl)but-3-en-1-ol, followed by regioselective opening of the epoxide with an appropriate nitrogen source.
Once synthesized, the derivatization of this compound offers numerous possibilities. The primary amine and two hydroxyl groups are all amenable to a wide range of chemical modifications.
Table 1: Potential Derivatization Reactions
| Functional Group | Reagent Class | Potential Product Class |
|---|---|---|
| Primary Amine | Acyl Chlorides, Anhydrides | Amides |
| Primary Amine | Aldehydes, Ketones | Imines (Schiff bases) |
| Primary Amine | Isocyanates | Ureas |
| Hydroxyl Groups | Acyl Chlorides, Anhydrides | Esters |
| Hydroxyl Groups | Alkyl Halides (Williamson ether synthesis) | Ethers |
These derivatization strategies could be employed to fine-tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and thermal stability, or to attach it to polymers or surfaces. drexel.edumdpi.com
Advanced Characterization Techniques and Computational Modeling Frontiers
The definitive characterization of this compound would rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure. Key signals would include those for the aromatic protons of the octylphenyl group, the aliphatic protons of the butane (B89635) and octyl chains, and the protons associated with the amine and hydroxyl groups. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments could further confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the O-H and N-H stretching of the hydroxyl and amine groups, and the C-H stretching of the aromatic and aliphatic portions.
Computational Modeling: In the absence of extensive experimental data, computational modeling can provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be used to predict its optimized geometry, electronic properties, and spectroscopic signatures. researchgate.net Molecular dynamics simulations could explore its conformational landscape and its interactions with solvents or biological macromolecules, which is particularly relevant given its amphiphilic nature. nih.gov
Expansion of Biological Activity Research (in vitro, mechanistic)
The structural motifs within this compound suggest several avenues for investigating its biological activity. The presence of a long alkyl chain attached to a phenyl ring is a feature found in some biologically active molecules, including certain inhibitors of enzymes involved in cancer metabolism. nih.gov
Future in vitro studies could explore a range of potential biological effects:
Antimicrobial and Antifungal Activity: Long-chain amino alcohols have shown promise as antimicrobial and antifungal agents. researchgate.netnih.gov The amphiphilic nature of this compound could facilitate its interaction with and disruption of microbial cell membranes.
Cytotoxicity against Cancer Cell Lines: Given the cytotoxic potential of some amino alcohol derivatives, screening against a panel of cancer cell lines would be a logical step to identify any antiproliferative effects. nih.gov
Enzyme Inhibition Assays: The molecule could be tested for its ability to inhibit various enzymes, particularly those with hydrophobic binding pockets where the octylphenyl group could interact.
Modulation of Inflammatory Pathways: Certain β-amino alcohol derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) mediated inflammatory responses. nih.gov Investigating similar activities for this compound could be a fruitful area of research.
Mechanistic studies would aim to elucidate the molecular targets and pathways through which any observed biological activity occurs. This could involve techniques such as target-based screening, gene expression analysis, and cell signaling pathway investigations.
Opportunities for Novel Applications in Chemical Science
The unique structure of this compound opens up possibilities for its use in various areas of chemical science.
Surfactants and Emulsifiers: Its amphiphilic character, with a distinct hydrophilic head (amino-diol) and a hydrophobic tail (octylphenyl), makes it a candidate for use as a surfactant or emulsifier. youtube.comyoutube.com This could be valuable in formulations, materials science, and even in facilitating certain chemical reactions in biphasic systems.
Monomers for Polymer Synthesis: The presence of three reactive functional groups (one amine and two hydroxyls) allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of the octylphenyl group could impart unique properties to the resulting polymers, such as hydrophobicity and altered thermal or mechanical characteristics.
Functional Coatings and Surface Modification: The amine and hydroxyl groups can be used to graft the molecule onto surfaces, thereby modifying their properties. ntu.edu.sg For example, it could be used to create hydrophobic or functionalized coatings on various substrates.
Building Block in Diversity-Oriented Synthesis: This molecule could serve as a versatile starting material in diversity-oriented synthesis to generate libraries of more complex molecules with potential biological activities. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-1-phenylbutane |
| 4-(4-octylphenyl)-2-butanone |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-Amino-1-(4-octylphenyl)butane-1,4-diol with high purity?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Introduce the 4-octylphenyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability.
- Step 2 : Functionalize the diol backbone with an amino group. Evidence from similar compounds suggests using reductive amination (e.g., NaBH₃CN with NH₃) or nucleophilic substitution (e.g., Br⁻ intermediates followed by NH₃ treatment) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure high purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–7.5 ppm) and diol/amino protons (δ 3.5–5.0 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- Purity Assessment : High-resolution mass spectrometry (HRMS, ESI⁺) for molecular ion ([M+H]⁺) and LC-MS/MS to detect trace impurities .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points (>200°C expected for aromatic diols) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the amino group and photodegradation of the aromatic ring .
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., oxidation to nitro derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the amino group in this compound under physiological conditions?
- Methodological Answer :
- Enzymatic Cleavage : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify metabolites via LC-MS. The amino group may undergo deamination or conjugation (e.g., acetylation) .
- Computational Modeling : Use density functional theory (DFT) to calculate the energy barrier for amine oxidation, predicting dominant metabolic pathways .
Q. How does the 4-octylphenyl substituent influence the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer :
- Lipophilicity Assays : Measure logP values (shake-flask method) to quantify partitioning into octanol/water. The octyl chain likely enhances membrane permeability .
- Binding Studies : Perform surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) to determine affinity (KD) and kinetics (kₐ/k𝒹). Compare with phenyl-free analogs to isolate substituent effects .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) to minimize side reactions (e.g., over-reduction of the phenyl ring) .
- Process Analytics : Implement inline FTIR to monitor reaction intermediates (e.g., imine formation) and adjust feed rates dynamically .
Q. Can this compound serve as a monomer in bioresorbable polymers?
- Methodological Answer :
- Copolymer Synthesis : React with dicarboxylic acids (e.g., succinic acid) via melt polycondensation (180°C, vacuum). Characterize mechanical properties (Shore D hardness, tensile strength) using ASTM standards .
- Degradation Profiling : Incubate polymers in PBS (pH 7.4, 37°C) and quantify mass loss/swelling ratios weekly. The amino group may accelerate hydrolysis via base catalysis .
Q. How do solvent systems affect the compound’s adsorption behavior in electrochemical studies?
- Methodological Answer :
- Electrocapillary Analysis : Use a Hg electrode in NaF/Na₂SO₄ electrolytes to measure adsorption isotherms. Polarization studies reveal shifts between Langmuir (low potential) and Frumkin (high potential) models .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict adsorption free energy and orientation at interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
